8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
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Description
The compound is a complex organic molecule with multiple functional groups, including an isoquinoline group, a purine dione group, and a phenyltetrazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoquinoline group would form a bicyclic structure, while the purine dione group would form a heterocyclic structure. The phenyltetrazole group would likely be attached to the purine ring .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of multiple reactive groups. For example, the isoquinoline group could undergo electrophilic aromatic substitution reactions, while the purine dione group could undergo nucleophilic substitution reactions .Future Directions
The future research directions for this compound could potentially involve further investigation into its synthesis, characterization, and biological activity. This could include studies to optimize its synthesis, detailed structural analysis, and in vitro and in vivo studies to determine its biological activity and potential therapeutic applications .
properties
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N9O2S/c1-30-20-19(21(34)26-23(30)35)32(22(25-20)31-12-11-16-7-5-6-8-17(16)15-31)13-14-36-24-27-28-29-33(24)18-9-3-2-4-10-18/h2-10H,11-15H2,1H3,(H,26,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSUYRZWNGKTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NN=NN5C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N9O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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